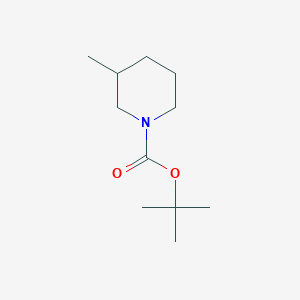

Tert-butyl 3-methylpiperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

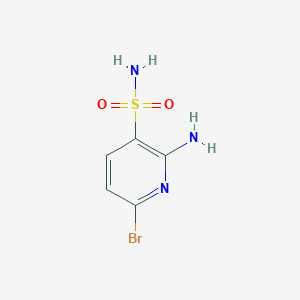

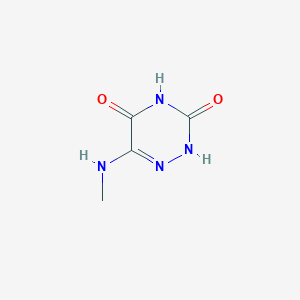

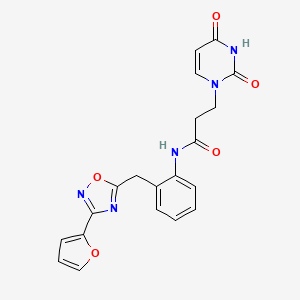

“Tert-butyl 3-methylpiperidine-1-carboxylate” is a compound that likely belongs to the class of organic compounds known as piperidines. Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom .

Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a piperidine ring substituted with a tert-butyl carboxylate group and a methyl group .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Similar compounds like “tert-Butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate” and “tert-Butyl 3-amino-3-methylpiperidine-1-carboxylate” are solids at room temperature .

Wissenschaftliche Forschungsanwendungen

Synthesis of Protein Tyrosine Kinase Jak3 Inhibitor Intermediates

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate serves as a critical intermediate in synthesizing the protein tyrosine kinase Jak3 inhibitor—CP-690550. An efficient synthesis route has been proposed, highlighting the compound's significance in drug development. This method offers advantages in terms of raw material availability, simplicity, and scalability, potentially benefiting industrial applications (Chen Xin-zhi, 2011).

Esterification and Ritter Reaction

The compound has shown utility in a one-pot esterification and Ritter reaction process, demonstrating remarkable regioselectivity and almost quantitative yield. This versatility underscores its potential in synthesizing various organic compounds, showcasing its role in facilitating complex chemical transformations (P. Dawar, M. Raju, R. Ramakrishna, 2011).

Development of Fluorinated Analogues

Research on fluorinated analogues of tert-butyl alcohol, which include tert-butyl 3-methylpiperidine-1-carboxylate derivatives, indicates their applicability in fluorous synthesis. These compounds serve as novel protecting groups, highlighting their role in the protection and immobilization of carboxylic acids within a fluorous phase, offering insights into their utility in enhancing synthetic methodologies (J. Pardo, A. Cobas, E. Guitián, L. Castedo, 2001).

Synthesis of Small Molecule Anticancer Drugs

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is identified as an important intermediate for small molecule anticancer drugs. The development of a rapid and high-yield synthetic method for this compound underscores the critical role of this compound derivatives in medicinal chemistry, particularly in the quest for effective cancer therapeutics (Binliang Zhang, K. Ye, Shan Xu, Tongsheng Xu, 2018).

Facilitating Organic Syntheses

Studies reveal the utility of this compound derivatives in facilitating the synthesis of complex organic molecules. For instance, the synthesis of trans-4-Triazolyl-Substituted 3-Hydroxypiperidines involves tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate as a scaffold, showcasing the compound's role in developing substituted piperidines through innovative synthetic routes (Rianne A. G. Harmsen, L. Sydnes, K. Törnroos, B. Haug, 2011).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl 3-methylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-9-6-5-7-12(8-9)10(13)14-11(2,3)4/h9H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLWMIBESIUEIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methoxy-3-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B2598211.png)

![3-({[4-(Tert-butyl)phenyl]sulfanyl}methyl)-1-(4-methoxyphenyl)-4-phenyl-2-azetanone](/img/structure/B2598214.png)

![(E)-N-[3-(ethylsulfonylamino)propyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2598216.png)

![methyl 2-[(cyanoacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2598223.png)

![8-(4-fluorophenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2598226.png)

![3-[(5-Chloropyrimidin-2-yl)amino]-1-(2,5-dimethylfuran-3-yl)propan-1-ol](/img/structure/B2598227.png)